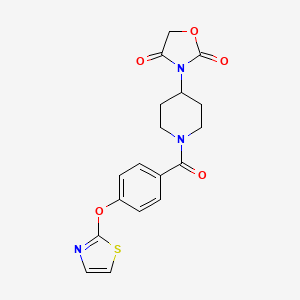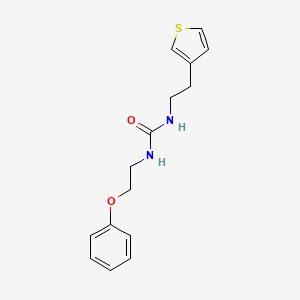
1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the synthesis of ethynylcyclopropylamine and ethynylcyclobutylamine derivatives, showcasing methods to produce these compounds as hydrochlorides. These methods involve reactions from cyclopropylacetylene and 6-chlorohex-1-yne, yielding products that have potential as intermediates in further synthetic pathways (Kozhushkov et al., 2010).
Bioconjugation Techniques
The mechanism of amide formation via carbodiimide in aqueous media has been studied, employing ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) as a catalyst. This research is relevant for bioconjugation applications, particularly in understanding how carboxylic acids and amines react to form amide bonds in water, which is critical for the development of biomaterials and drug delivery systems (Nakajima & Ikada, 1995).
Amination Reactions
Studies have shown the use of ligands in copper-catalyzed amination reactions to afford secondary or tertiary amines from halobenzenes, demonstrating the versatility of these reactions in synthesizing amine derivatives (Gajare et al., 2004). Additionally, research into aminofunctional linear low-density polyethylene highlights the incorporation of amine groups into polymers, which could have applications in reactive processing and material science (Schneider et al., 1997).
Material Science and Catalysis
The development of catalysts for ethylene tetramerization, using bis(diphenylphosphino)amine ligands, exemplifies the role of structural modification in enhancing catalytic performance. This research could have implications for the production of linear alpha-olefins, a key component in synthetic lubricants and polyethylene (Kuhlmann et al., 2007).
Propriétés
IUPAC Name |
1-(4-ethynylphenyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-11-5-7-12(8-6-11)13(14)9-3-4-10-13;/h1,5-8H,3-4,9-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBZWORPINKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2(CCCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylsulfanyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2535077.png)
![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2535078.png)
![benzo[d]thiazol-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2535080.png)
![tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate](/img/structure/B2535081.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2535082.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2535084.png)

![N-(4-chlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2535087.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2535088.png)
![7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2535089.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2535094.png)
